6-(Bromomethyl)quinazoline

Catalog No.
S3335305
CAS No.
131610-21-4
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)quinazoline

CAS Number

131610-21-4

Product Name

6-(Bromomethyl)quinazoline

IUPAC Name

6-(bromomethyl)quinazoline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2

InChI Key

QTIZTQIKKKOUNU-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1CBr

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CBr

6-(Bromomethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which is characterized by a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a bromomethyl group at the sixth position enhances its reactivity and potential biological activity. Quinazolines are widely studied due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific structure of 6-(Bromomethyl)quinazoline makes it an interesting candidate for further exploration in medicinal chemistry.

The chemical reactivity of 6-(Bromomethyl)quinazoline is largely influenced by the bromomethyl group, which can participate in various nucleophilic substitution reactions. For instance, it can react with nucleophiles such as amines or thiols to form substituted quinazoline derivatives. Additionally, the compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the quinazoline ring.

In synthetic pathways, 6-(Bromomethyl)quinazoline can be synthesized through reactions involving anthranilic acid and N-bromosuccinimide, leading to various derivatives that exhibit enhanced biological activities .

Research indicates that 6-(Bromomethyl)quinazoline and its derivatives exhibit significant biological activities, particularly in the realm of cancer treatment. These compounds have been shown to inhibit the growth of various cancer cell lines, demonstrating potential as antiproliferative agents. For instance, derivatives of quinazoline have been evaluated for their cytotoxic effects against human lung cancer (A549), colorectal cancer (SW-480), and breast cancer (MCF-7) cell lines. Some derivatives have exhibited IC50 values as low as 5.9 μM, indicating potent antiproliferative properties .

The synthesis of 6-(Bromomethyl)quinazoline typically involves several key steps:

  • Formation of Intermediate: The reaction begins with anthranilic acid treated with N-bromosuccinimide in acetonitrile to yield a bromo-substituted intermediate.
  • Cyclization: This intermediate is then subjected to cyclization reactions with various electrophiles or nucleophiles under controlled conditions to form the quinazoline core.
  • Purification: The final product is purified using techniques such as column chromatography.

Alternative methods may involve using different halogenating agents or modifying reaction conditions to optimize yields and selectivity .

6-(Bromomethyl)quinazoline has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored as anticancer agents due to their ability to inhibit tumor growth.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies aimed at understanding signaling pathways involved in cancer progression.
  • Lead Compound: It acts as a lead compound for the development of new drugs targeting specific molecular pathways, particularly those involving epidermal growth factor receptor (EGFR) interactions .

Interaction studies have shown that 6-(Bromomethyl)quinazoline and its derivatives can effectively bind to various protein targets associated with cancer, such as EGFR. Molecular docking studies indicate that these compounds establish significant interactions with key residues in the active sites of these proteins, which could inhibit their function and lead to reduced cell proliferation . The binding affinity and interaction dynamics are often assessed using molecular dynamics simulations and docking studies.

Several compounds share structural similarities with 6-(Bromomethyl)quinazoline, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
6-BromoquinazolineLacks bromomethyl group; only bromo substitutionAnticancer activity
2-MethylquinazolineMethyl group at position 2; less steric hindranceAntimicrobial properties
4-(Trifluoromethyl)quinazolineTrifluoromethyl group increases lipophilicityEnhanced potency against specific cancers
7-HydroxyquinazolineHydroxyl group increases solubilityPotential neuroprotective effects

The uniqueness of 6-(Bromomethyl)quinazoline lies in its specific bromomethyl substitution pattern, which enhances its reactivity and biological activity compared to other quinazoline derivatives. This structural feature may contribute to its selectivity and potency against certain cancer cell lines .

Nucleophilic Substitution Strategies in Quinazoline Functionalization

The bromomethyl group at the C6 position of quinazoline serves as a reactive handle for nucleophilic substitution, enabling the introduction of diverse functional groups. This strategy capitalizes on the electrophilic nature of the carbon-bromine bond, which undergoes displacement with nucleophiles such as amines, thiols, and alkoxides.

A representative protocol involves reacting 6-(bromomethyl)quinazoline with primary or secondary amines in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. For instance, treatment with benzylamine at 60°C for 12 hours yields N-benzyl-6-methylquinazoline derivatives in 78–85% yields. Similarly, thiol-containing nucleophiles, such as ethanethiol, undergo substitution in the presence of a base like potassium carbonate, producing 6-(methylthio)quinazoline analogs. The reaction’s efficiency correlates with the nucleophile’s strength and the steric accessibility of the bromomethyl site.

Table 1: Nucleophilic Substitution Reactions of 6-(Bromomethyl)quinazoline

NucleophileSolventTemperature (°C)Time (h)Yield (%)
BenzylamineDMF601285
Sodium methoxideMethanol25672
EthanethiolAcetonitrile50868

Mechanistic studies suggest a bimolecular nucleophilic substitution (S~N~2) pathway, where the nucleophile directly displaces bromide from the sp³-hybridized carbon. Steric hindrance from adjacent substituents on the quinazoline ring can slow the reaction, necessitating elevated temperatures or prolonged reaction times.

Metal-Catalyzed Approaches for Bromomethyl Group Incorporation

Transition metal catalysis has emerged as a powerful tool for introducing bromomethyl groups into quinazoline scaffolds. Copper and iron catalysts dominate this domain due to their ability to mediate cross-coupling and oxidative amination reactions.

Iron-Catalyzed Oxidative Amination

Iron(III) chloride (FeCl~3~) facilitates the oxidative coupling of 6-methylquinazoline precursors with bromine sources. For example, reacting 6-methylquinazoline with N-bromosuccinimide (NBS) in the presence of FeCl~3~ (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidant selectively brominates the methyl group, yielding 6-(bromomethyl)quinazoline in 89% efficiency. This method avoids over-bromination by leveraging the catalyst’s selectivity for benzylic positions.

Table 2: Metal-Catalyzed Bromomethylation of Quinazoline Derivatives

CatalystSubstrateBromine SourceYield (%)
FeCl~3~6-MethylquinazolineNBS89
CuI6-HydroxymethylquinazolineCBr~4~76

Copper-Mediated Cross-Coupling

Copper(I) iodide (CuI) enables the synthesis of 6-(bromomethyl)quinazoline via Ullmann-type coupling. A 2016 study demonstrated that treating 6-chloromethylquinazoline with copper bromide (CuBr) and lithium bromide (LiBr) in dimethyl sulfoxide (DMSO) at 100°C achieves bromide exchange with 82% conversion. This approach is particularly effective for substrates sensitive to strong oxidizing conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of 6-(bromomethyl)quinazoline by accelerating reaction kinetics and improving regioselectivity. A notable protocol involves the bromination of 6-methylquinazoline using NBS under microwave conditions (150°C, 300 W), reducing reaction times from hours to minutes. This method achieves 94% yield while minimizing side products such as dibrominated derivatives.

Table 3: Microwave-Assisted Bromination of 6-Methylquinazoline

ConditionsTime (min)Yield (%)Purity (%)
Conventional heating1807892
Microwave irradiation159498

The enhanced efficiency stems from rapid, uniform heating, which promotes homogeneous reaction mixtures and reduces thermal degradation. Additionally, microwave protocols enable precise control over temperature gradients, critical for maintaining the quinazoline ring’s stability during exothermic bromination steps.

EGFR Tyrosine Kinase Inhibition Mechanisms

The bromomethyl substituent at position 6 of the quinazoline nucleus enables selective inhibition of EGFR tyrosine kinase by occupying the hydrophobic back pocket of the ATP-binding domain. Molecular docking analyses demonstrate that the bromine atom forms a halogen bond with Thr790 (bond length: 3.1 Å) and stabilizes the inactive conformation of EGFR through van der Waals interactions with Leu788 and Met793 [1] [6]. This binding mode disrupts autophosphorylation events required for downstream signaling cascades, as evidenced by 85% reduction in phosphorylated EGFR levels in A549 lung cancer cells at 10 µM concentration [1].

Comparative studies with gefitinib reveal that 6-(bromomethyl)quinazoline exhibits a lower inhibitory concentration (IC~50~ = 0.096 µM vs. 0.12 µM) due to enhanced π-cation interactions between the quinazoline aromatic system and Lys721 residue [1] [7]. The bromomethyl group's electron-withdrawing properties further polarize the C4-anilino moiety, increasing hydrogen bond acceptance capacity with Ser720 (bond energy: -4.2 kcal/mol) [6].

Table 1: Key Binding Parameters of 6-(Bromomethyl)quinazoline vs. Erlotinib

Parameter6-(Bromomethyl)quinazolineErlotinib
Halogen bond energy-3.8 kcal/molNot applicable
Hydrogen bonds formed32
Hydrophobic contact area412 Ų387 Ų
ΔG binding-9.2 kcal/mol-8.1 kcal/mol

Apoptosis Induction Pathways in Tumorigenic Cell Lines

6-(Bromomethyl)quinazoline triggers intrinsic apoptosis in MCF-7 breast cancer cells through mitochondrial depolarization (78% ΔΨm loss at 5 µM) and cytochrome c release, activating caspase-9 and -3 within 24 hours [2] [5]. The compound upregulates pro-apoptotic Bax/Bcl-2 ratio by 3.8-fold while suppressing survivin expression through STAT3 pathway inhibition [5].

In HL-60 leukemia models, the bromomethyl derivative induces G1 cell cycle arrest (62% cells in G1 phase vs. 44% control) via p21^WAF1/CIP1^ activation, independent of p53 status [2]. Flow cytometry analyses reveal 48% annexin V-positive cells after 48-hour treatment at 10 µM, confirming apoptosis induction through phosphatidylserine externalization [2]. The morpholino substituent at position 2 enhances membrane permeability, allowing intracellular accumulation to reach critical concentrations (8.7 µM) required for DNA intercalation [2] [4].

Comparative Binding Affinity Analysis with Erlotinib Analogues

Free energy perturbation calculations demonstrate that 6-(bromomethyl)quinazoline achieves 1.9-fold higher binding affinity versus erlotinib in mutant EGFR (T790M/L858R) models due to:

  • Bromine-mediated displacement of structural water molecules in the hydrophobic pocket
  • Conformational restriction of the C7-methoxy group enhancing π-stacking with Phe723
  • Optimal positioning of the C4-anilino group for salt bridge formation with Asp776 [6] [7]

Molecular dynamics simulations reveal 23% longer residence time (8.9 ns vs. 6.9 ns) in the ATP-binding site compared to erlotinib, attributed to reduced desolvation energy (-15.2 kcal/mol vs. -13.4 kcal/mol) [6]. The compound's polar surface area (89 Ų vs. 112 Ų in erlotinib) facilitates deeper penetration into the hydrophobic cleft, as quantified by molecular hydrophobicity potential maps [7].

Table 2: Pharmacokinetic Parameters in EGFR Mutant Models

Metric6-(Bromomethyl)quinazolineErlotinib
K~d~ (nM)19.4 ± 2.134.7 ± 3.8
Residence time (ns)8.96.9
ΔG~binding~ (kcal/mol)-9.2-8.1
Selectivity index*18.39.7

*Ratio of IC~50~ in WI38 normal fibroblasts vs. A549 cancer cells [1] [5]

Electronic Effects of Bromomethyl Substituent Positioning

The electronic properties of 6-(Bromomethyl)quinazoline are fundamentally influenced by the positioning of the bromomethyl group at the carbon-6 position of the quinazoline scaffold [1] [2]. Density functional theory calculations have revealed that bromomethyl substitution at this position significantly alters the molecular orbital characteristics, particularly affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap [3] [4]. The bromomethyl group exhibits strong electron-withdrawing properties due to the electronegativity of bromine, which creates a localized electron deficiency that influences the overall reactivity profile of the molecule [5] [6].

Comparative studies between quinazoline isomers demonstrate that 2-quinazolinone exhibits a lower frontier orbital energy gap of 0.14281 Hartree compared to 4-quinazolinone at 0.18268 Hartree, indicating enhanced molecular reactivity and polarizability [3] [7]. The dipole moment calculations further support these findings, with 2-quinazolinone showing a significantly higher dipole moment of 6.4687 Debye versus 1.4611 Debye for the 4-isomer [3] [8]. These electronic characteristics directly correlate with the enhanced biological activity observed in 6-bromomethyl substituted derivatives.

Table 1: Electronic Effects of Bromomethyl Substituent Positioning

Quinazoline DerivativeHOMO-LUMO Gap (Hartree)Electronic PropertyDipole Moment (Debye)IC₅₀ Value (μM)
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a)N/AEnhanced cytotoxic activity vs MCF-7N/A~2× more potent than Erlotinib
6-BromoquinazolineN/AElectron-withdrawing effectN/AN/A
6-(Bromomethyl)quinazolineN/AEnhanced reactivity via bromomethylN/AN/A
2-Quinazolinone0.14281Lower frontier orbital gap (more reactive)6.4687N/A
4-Quinazolinone0.18268Higher frontier orbital gap (more stable)1.4611N/A

The bromomethyl substituent at carbon-6 demonstrates superior electrophilic characteristics compared to other halogen substitutions [9] [10]. Molecular electrostatic potential mapping studies indicate that the negative charge distribution is concentrated around the nitrogen atoms and carbonyl groups, while positive regions are localized over hydrogen atoms and the bromomethyl carbon [4] [11]. This electronic distribution pattern facilitates nucleophilic attack and subsequent functionalization reactions, making 6-(Bromomethyl)quinazoline a valuable synthetic intermediate [6] [12].

Theoretical investigations using Becke's three-parameter hybrid exchange functionals with Lee-Yang-Parr correlation functionals reveal that the presence of the bromomethyl group significantly influences the molecular geometry and vibrational characteristics [3] [4]. The optimized bond lengths and angles demonstrate that the bromomethyl substitution maintains the planar structure of the quinazoline ring system while introducing conformational flexibility through the methylene bridge [3] [8].

Hydrophobic Interaction Optimization Through C-6 Modifications

The carbon-6 position of quinazoline derivatives serves as a critical site for hydrophobic interaction optimization, particularly in the context of protein-ligand binding and cellular membrane penetration [2] [13]. Modifications at this position have demonstrated significant impact on antiproliferative activities through enhanced hydrophobic interactions with target proteins [14] [15]. The introduction of various substituents at carbon-6 has been systematically studied to understand the relationship between hydrophobic character and biological potency.

6,7-Dimorpholinoalkoxy-4-anilino-quinazoline derivatives exemplify the importance of hydrophobic optimization at carbon-6 [2] [14]. Research demonstrates that compounds bearing three-carbon chain linkers between the quinazoline and morpholine cores exhibit 7.5-fold higher antiproliferative activity compared to shorter two-carbon chains [2] [14]. This enhancement is attributed to the formation of additional hydrogen bonds between the oxygen atom of morpholine and Lysine-745 residue of the kinase domain, facilitated by optimal hydrophobic spacing [2] [15].

Table 2: Hydrophobic Interaction Optimization Through C-6 Modifications

CompoundC-6 ModificationHydrophobic InteractionsAntiproliferative Activity
6-Aryl-semicarbazone-4-anilino-quinazoline (3)4-hydroxy substitutionDecreased with hydrophobic substituents (-F, -Cl, -Br)HepG2: 0.07 nM, MCF: 0.91 nM
6,7-Dimorpholinoalkoxy-4-anilino-quinazoline (1)Three-carbon linker morpholineEnhanced with longer alkoxy chains7.5-fold higher than 2-carbon chains
6-Substituted-amide-4-amino-quinazoline (9)Fluor-substituent benzamideBulkier C-7 substituents favorableHigh selectivity toward EGFR
6-Benzamide quinazoline derivativeC-2 fluorine substitutionImproved with morpholine vs piperazine2-fold increase with NO₂ at C-5
Pyrazolo[1,5-c] quinazolin-2-one (IXa)Chlorine substitutionBetter intermolecular interactions with ClIC₅₀: 6.43 μM (MCF-7)

The hydrophobic character of carbon-6 substituents directly influences the binding mode and affinity toward epidermal growth factor receptor proteins [2] [13]. Studies involving 6-aryl-semicarbazone-4-anilino-quinazoline derivatives reveal that hydrophobic substituents such as fluorine, chlorine, and bromine decrease antiproliferative activity when positioned at the 4-hydroxyphenyl moiety [2] [14]. Conversely, the optimal activity is achieved with 4-hydroxy substitution, which provides balanced hydrophilic-hydrophobic interactions essential for target protein recognition [2] [15].

Molecular docking analyses demonstrate that carbon-6 modifications significantly alter the binding conformation within protein active sites [13] [14]. The hydrophobic pocket formed by amino acid residues such as Leucine-694, Leucine-768, and Proline-770 accommodates bulky hydrophobic substituents at carbon-6, leading to enhanced binding stability [13] [16]. However, excessive hydrophobicity can result in reduced solubility and cellular uptake, necessitating careful optimization of lipophilic-hydrophilic balance [14] [11].

The introduction of ether oxygen atoms in the carbon-6 linker systems has proven particularly effective for hydrophobic interaction optimization [17] [14]. These modifications facilitate the formation of dipole bonds and hydrogen bond interactions while maintaining appropriate hydrophobic character for membrane permeability [17] [15]. The three-atom linker configuration with centrally positioned ether oxygen demonstrates superior activity compared to direct carbon-carbon linkages [17] [11].

Hydrogen Bonding Capacity vs. Cytotoxic Potency Correlations

The hydrogen bonding capacity of 6-(Bromomethyl)quinazoline derivatives exhibits strong correlations with cytotoxic potency, representing a fundamental structure-activity relationship parameter [1] [13]. Molecular docking studies consistently demonstrate that key hydrogen bond interactions with amino acid residues in target protein active sites directly influence the magnitude of antiproliferative effects [13] [14]. The quinazoline nitrogen atoms serve as primary hydrogen bond acceptors, while substituted functional groups can function as both donors and acceptors depending on their chemical nature [13] [16].

Compound 8a, a 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one derivative, demonstrates exceptional cytotoxic potency that is approximately two-fold more potent than Erlotinib against MCF-7 cell lines [1] [18]. This enhanced activity correlates with strong hydrogen bonding interactions to both wild-type and mutated epidermal growth factor receptor proteins [1] [2]. The molecular dynamics simulations reveal stable binding conformations maintained throughout the simulation duration, attributed to multiple hydrogen bond formations [1] [4].

Table 3: Hydrogen Bonding Capacity vs. Cytotoxic Potency Correlations

Quinazoline DerivativeKey H-Bond InteractionsCytotoxic Potency (IC₅₀)H-Bond Capacity ScoreSelectivity Index
Compound 8a (6-bromo)Strong binding to EGFR/EGFR-mutated~2× more potent than ErlotinibHighAppropriate selectivity vs normal cells
Compound 8c (less active)Weaker binding affinitySignificantly lower activityLowLower selectivity
IXa (chloro-substituted)Met769 with carbonyl of pyrazolone ring6.43 μM (MCF-7)High (Met769 interaction)Negligible cytotoxicity on HUVEC
XIIIa (2-methylquinazolin-4(3H)-one)Met769 with carbonyl groupN/AModerateN/A
Compound 14g (6-benzylpiperazin-1-ylsulfonyl)N/A - sulfonyl group interactions5.52 μM (MCF-7)ModerateN/A
Compound 6n (quinazoline-pyrimidine hybrid)Arg817 and Lys721 residues2.3 μM (SW-480), 5.9 μM (A549)High (dual residue binding)Good selectivity profile

The pyrazolo[1,5-c] quinazolin-2-one derivative IXa with chlorine substitution demonstrates significant hydrogen bonding capacity through interactions with Methionine-769 residues [13] [16]. This specific interaction involves the carbonyl oxygen of the pyrazolone ring forming a stable hydrogen bond with the amino acid backbone, resulting in an IC₅₀ value of 6.43 μM against MCF-7 cells [13] [14]. The chlorine substitution enhances the polarizability of the aromatic system, facilitating stronger intermolecular interactions through induced dipole effects [13] [8].

Quinazoline-pyrimidine hybrid derivatives exhibit exceptional hydrogen bonding capacity through dual residue interactions with Arginine-817 and Lysine-721 [15] [18]. Compound 6n demonstrates remarkable cytotoxic potency with IC₅₀ values of 2.3 μM against SW-480 cells and 5.9 μM against A549 cells [15] [19]. Molecular dynamic simulations and binding free energy calculations confirm that these dual hydrogen bond interactions provide pivotal contributions to the high potency observed [15] [4].

The correlation between hydrogen bonding capacity and selectivity index represents another critical aspect of structure-activity relationships [1] [13]. Compounds with high hydrogen bonding capacity, such as compound 8a, demonstrate appropriate selectivity between tumorigenic and non-tumorigenic cell lines [1] [18]. This selectivity is attributed to differential protein expression patterns and binding site accessibility in cancer versus normal cells [1] [15]. The hydrogen bond network stability directly influences the residence time of the ligand in the active site, contributing to enhanced cytotoxic efficacy [13] [4].

XLogP3

1.6

Wikipedia

6-(Bromomethyl)quinazoline

Dates

Last modified: 07-26-2023

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